molecular formula C20H40O2 B1381762 (113C)icosanoic acid CAS No. 335080-96-1

(113C)icosanoic acid

Cat. No.: B1381762
CAS No.: 335080-96-1
M. Wt: 313.5 g/mol
InChI Key: VKOBVWXKNCXXDE-UUZXFVOJSA-N
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Description

(113C)icosanoic acid, also known as icosanoic acid-1-13C, is a stable isotope-labeled compound. It is a long-chain saturated fatty acid with a 20-carbon backbone, where the carbon at position 1 is replaced with the carbon-13 isotope. This labeling makes it particularly useful in various scientific research applications, especially in tracing metabolic pathways and studying lipid-protein interactions .

Scientific Research Applications

(113C)icosanoic acid is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some key applications include:

    Tracing Fatty Acid Pathways: Used to study the metabolic pathways of fatty acids within cells, providing insights into uptake, storage, and utilization for energy production.

    Studying Lipid-Protein Interactions: Employed in techniques like nuclear magnetic resonance (NMR) spectroscopy to detect interactions between fatty acids and proteins.

    Mass Spectrometry: Utilized in mass spectrometry to study metabolic processes related to arachidonic acid.

    Thermal Management: Mixed with other compounds for use in phase change materials (PCMs) to improve cooling performance in electronic devices.

Mechanism of Action

The importance of AA in biology lies in the fact that it can be metabolized by three distinct enzyme systems, i.e., cyclooxygenases (COXs, also referred to as PGG/H synthases), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes (ω-hydroxylases and epoxygenases) to generate an impressive spectrum of biologically active fatty acid mediators .

Safety and Hazards

Arachidic acid-1-13C causes skin irritation and serious eye irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants. It is not likely mobile in the environment due to its low water solubility. Spillage is unlikely to penetrate soil .

Future Directions

Arachidonic acid and its metabolites have attracted a lot of attention in cardiovascular and cancer biology, particularly in relation to inflammatory processes and disease . The physiological and pathophysiological importance of the AA metabolizing pathways and the molecular mechanisms underlying the actions of AA related to its three main metabolic pathways in cardiovascular disease and cancer progression will provide valuable insight for developing new therapeutic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arachidic acid-1-13C typically involves the incorporation of the carbon-13 isotope into the fatty acid chain. One common method is the hydrogenation of arachidonic acid, where the carbon-13 isotope is introduced at the desired position. This process requires specific catalysts and controlled reaction conditions to ensure the correct placement of the isotope .

Industrial Production Methods: Industrial production of arachidic acid-1-13C involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced catalytic systems and precise reaction control to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: (113C)icosanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols and ketones.

    Reduction: Reduction of arachidic acid yields arachidyl alcohol.

    Substitution: It can participate in substitution reactions to form esters and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Esterification reactions typically use alcohols in the presence of acid catalysts.

Major Products:

    Oxidation: Arachidyl alcohol, ketones.

    Reduction: Arachidyl alcohol.

    Substitution: Various esters and derivatives.

Comparison with Similar Compounds

    Arachidonic Acid-1-13C: Another isotopically labeled fatty acid, used for similar research purposes.

    Stearic Acid-1-13C: A shorter-chain fatty acid with similar applications in metabolic studies.

    Palmitic Acid-1-13C: Another long-chain fatty acid used in tracing metabolic pathways

Uniqueness: (113C)icosanoic acid is unique due to its specific carbon-13 labeling at position 1, which provides distinct advantages in tracing and studying metabolic processes. Its long-chain structure also makes it particularly relevant for studies involving long-chain fatty acids and their roles in biological systems .

Properties

IUPAC Name

(113C)icosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOBVWXKNCXXDE-UUZXFVOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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